"Methyl 2-oxocyclohexanecarboxylate" basic properties
"Methyl 2-oxocyclohexanecarboxylate" basic properties
Topic: Methyl 2-oxocyclohexanecarboxylate: A Pivotal Scaffold in Alicyclic Chemistry and Drug Design
Abstract
Methyl 2-oxocyclohexanecarboxylate (CAS 41302-34-5) represents a cornerstone
[1][2][3][4][5][6][7]
Methyl 2-oxocyclohexanecarboxylate exists in a dynamic equilibrium between its keto and enol forms, a property that dictates its reactivity and handling. The enol tautomer is stabilized by an intramolecular hydrogen bond between the enolic hydroxyl and the ester carbonyl, significantly influencing its acidity (pKa
Table 1: Physicochemical Specifications
| Property | Value / Description | Note |
| IUPAC Name | Methyl 2-oxocyclohexane-1-carboxylate | |
| CAS Number | 41302-34-5 | |
| Molecular Formula | MW: 156.18 g/mol | |
| Boiling Point | 50–55 °C @ 0.2–0.35 mmHg | High vacuum distillation required [1] |
| Density | 1.109 g/mL @ 20 °C | Denser than water |
| Refractive Index | ||
| Solubility | Soluble in MeOH, THF, | Limited water solubility; hydrolyzes slowly |
| Appearance | Colorless to pale yellow liquid | Darkens upon oxidation/storage |
Synthetic Routes & Production Logic
The industrial and laboratory-scale preparation of methyl 2-oxocyclohexanecarboxylate relies almost exclusively on the Dieckmann Condensation . This intramolecular Claisen condensation transforms dimethyl pimelate (dimethyl heptanedioate) into the six-membered ring system.
The Dieckmann Protocol (Mechanistic Insight)
The reaction is driven by the deprotonation of the
-
Base Selection: Sodium methoxide (NaOMe) or Sodium hydride (NaH) are preferred. NaH in THF/DMC (Dimethyl carbonate) is often used to drive the equilibrium by irreversible deprotonation of the product
-keto ester, which is more acidic than the starting material [2]. -
Thermodynamic Sink: The reaction succeeds because the product forms a stable enolate anion in the basic medium, removing it from the equilibrium and driving the reaction to completion.
Figure 1: Dieckmann Condensation Logic Flow
Caption: Logical flow of the Dieckmann condensation synthesis route, highlighting the critical enolate sink step.
Reactivity & Mechanistic Insight
The utility of methyl 2-oxocyclohexanecarboxylate stems from its bifunctional nature: it possesses a ketone, an ester, and a highly acidic methine proton at the
Keto-Enol Tautomerism
In solution, the compound exists as a mixture of keto and enol tautomers. The enol form is stabilized by a six-membered intramolecular hydrogen bond ring.
-
Implication: In NMR (
), the enol proton appears downfield ( ~12 ppm). -
Reactivity: Electrophiles can attack the enol oxygen (O-alkylation) or the
-carbon (C-alkylation). Solvent polarity and base cation (Hard-Soft Acid-Base theory) dictate this selectivity.
Regioselective Alkylation
This scaffold is the standard substrate for synthesizing 2-substituted cyclohexanones.
-
Deprotonation: Treatment with a base (e.g., NaH, K2CO3) generates the stabilized enolate.
-
Alkylation: Addition of an alkyl halide (R-X) typically results in C-alkylation at the 1-position due to the thermodynamic stability of the
-dicarbonyl system. -
Decarboxylation (Krapcho or Acidic): Post-alkylation, the ester group can be removed via hydrolysis and decarboxylation, leaving a 2-alkylcyclohexanone. This avoids the regioselectivity issues encountered when directly alkylating cyclohexanone [3].
Applications in Pharmaceutical Synthesis[1][10]
Synthesis of Tetrahydrobenzofurans
Methyl 2-oxocyclohexanecarboxylate reacts with propargylic esters in the presence of Palladium(0) catalysts to form tetrahydrobenzofuran derivatives.[1] These fused bicycles are privileged structures in natural products and bioactive molecules [4].
TRPA1 Antagonists
The scaffold serves as a starting material for developing antagonists of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, a target for pain and respiratory disease therapeutics.[1] The cyclohexane ring provides the necessary lipophilic core for receptor binding pockets [5].
Heterocycle Formation
Reaction with hydrazines or hydroxylamines yields fused pyrazoles or isoxazoles. For instance, condensation with hydrazine hydrate yields 4,5,6,7-tetrahydro-1H-indazol-3-ol, a core structure in various anti-inflammatory agents.
Figure 2: Synthetic Divergence Workflow
Caption: Divergent synthetic pathways utilizing the scaffold for alkylation, heterocycle formation, and annulation.
Experimental Protocol: Regioselective Alkylation
Context: This protocol describes the alkylation of methyl 2-oxocyclohexanecarboxylate with allyl bromide, a common step in synthesizing complex terpenes or drug precursors.
Materials:
-
Sodium Hydride (1.1 eq, 60% dispersion in oil)
-
Allyl Bromide (1.1 eq)
-
THF (Anhydrous)[6]
Methodology:
-
Enolate Formation: In a flame-dried flask under
, wash NaH with dry hexane to remove mineral oil. Suspend in anhydrous THF and cool to 0 °C. -
Substrate Addition: Add methyl 2-oxocyclohexanecarboxylate dropwise. Evolution of
gas will be vigorous.[7] Stir for 30 min at 0 °C, then warm to RT for 15 min to ensure complete enolate formation (solution turns clear/yellow). -
Alkylation: Cool back to 0 °C. Add allyl bromide dropwise. The reaction is often exothermic.
-
Completion: Allow to warm to RT and stir for 3–12 hours. Monitor by TLC (EtOAc/Hexane) or GC.
-
Workup: Quench carefully with saturated
. Extract with . Wash organic layer with brine, dry over , and concentrate. -
Purification: Purify via vacuum distillation or flash chromatography.
Validation:
-
1H NMR: Disappearance of the doublet at
~3.4 ppm (C1 proton) and appearance of allyl multiplet signals indicates successful quaternary center formation.
Handling, Stability & Safety
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8 °C. The compound is sensitive to oxidation and moisture.
-
Hazards: Combustible liquid (Flash point ~85-89 °C).[8] Causes skin and eye irritation.
-
Disposal: Dispose of as organic waste containing halogens (if alkylated with halides) or general organic solvents.
-
Incompatibility: Strong oxidizing agents and strong bases (unless intended for reaction).
References
-
Organic Syntheses , Coll.[1] Vol. 7, p. 351 (1990); Vol. 63, p. 188 (1985). Methyl 2-oxocyclohexanecarboxylate synthesis via Dieckmann Condensation.
-
Fisher Scientific . Methyl 2-oxocyclohexanecarboxylate Safety Data Sheet and Properties.
-
OpenStax Chemistry . Intramolecular Claisen Condensations: The Dieckmann Cyclization.
-
Sigma-Aldrich . Product Specification: Methyl 2-oxocyclohexanecarboxylate.
-
BenchChem . Applications of Methyl 2-oxocyclopentanecarboxylate and analogs in Drug Development.
Sources
- 1. Methyl 2-oxocyclohexanecarboxylate CAS#: 41302-34-5 [m.chemicalbook.com]
- 2. Methyl 2-oxocyclohexanecarboxylate, 90%, Thermo Scientific | Fisher Scientific [fishersci.ca]
- 3. PREPARATION OF (S)-2-Allyl-2-methylcyclohexanone (Cyclohexanone, 2-methyl-2-(2-propen-1-yl)-, (2S)-) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. A Scalable Protocol for the Regioselective Alkylation of 2-Methylcyclohexane-1,3-dione with Unactivated sp3 Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 2-氧环己烷羧酸甲酯 technical, ≥90% (GC) | Sigma-Aldrich [sigmaaldrich.com]
